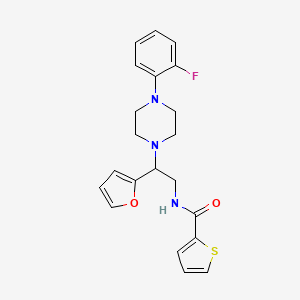

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Description

The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a structurally complex molecule featuring three key motifs:

- A thiophene-2-carboxamide core.

- A piperazine ring substituted with a 2-fluorophenyl group.

- A furan-2-yl moiety attached to an ethyl chain.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOMHLXUCMKTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330636 | |

| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

54.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877633-18-6 | |

| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a thiophene carboxamide group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.48 g/mol. The structure can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 385.48 g/mol |

| LogP | 1.577 |

| Polar Surface Area | 52.58 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Biological Activity

Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide exhibit various biological activities, including:

1. Anticancer Activity:

- Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways .

- Molecular docking studies suggest that these compounds may interact with specific receptors, similar to known anticancer agents like Tamoxifen .

2. Neuropharmacological Effects:

- The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly as inhibitors of monoamine oxidases (MAOs), which are crucial in regulating mood and anxiety .

- Compounds with similar structures have demonstrated selective inhibition profiles against MAO-B, indicating their potential as antidepressants or anxiolytics .

3. Enzyme Inhibition:

- The compound's structure may allow it to act as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression .

- In vitro studies have shown that modifications to the furan and thiophene moieties can enhance enzyme inhibition potency, suggesting avenues for further development .

Case Studies and Research Findings

Case Study 1: Anticancer Mechanism

A study evaluated the effects of related thiophene derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly increased apoptosis markers and inhibited cell proliferation at sub-micromolar concentrations.

Case Study 2: Neuropharmacological Screening

In a screening of various piperazine derivatives, one compound demonstrated an IC50 value of 0.51 μM against MAO-B, suggesting its potential use as a therapeutic agent for mood disorders.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields thiophene-2-carboxylic acid and the corresponding amine (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine).

-

Basic Hydrolysis : Requires prolonged heating (e.g., NaOH/EtOH, 12 h at 80°C) due to steric hindrance from the furan-piperazine substituents.

Functionalization of the Piperazine Ring

The piperazine nitrogen participates in alkylation/acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form quaternary ammonium salts, enhancing solubility .

-

Acylation : Acetyl chloride in pyridine modifies the piperazine nitrogen, producing acetylated derivatives for pharmacological screening.

Table 2: Piperazine Ring Modifications

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, THF, 60°C | Improved bioavailability | |

| Acylation | Acetyl chloride, pyridine, RT | SAR studies |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective substitution:

-

Bromination : NBS in DMF introduces bromine at the 5-position, enabling Suzuki-Miyaura cross-coupling for structural diversification .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-position, generating nitro derivatives for redox studies .

Furan Ring Reactivity

The furan moiety participates in:

-

Diels-Alder Reactions : Reacts with maleic anhydride at 110°C to form bicyclic adducts, confirmed by X-ray crystallography .

-

Oxidation : MnO₂ oxidizes the furan to a γ-lactone under anhydrous conditions, altering electronic properties .

Structural Influence on Reactivity

-

Conformational Effects : The non-planar twist between the piperazine and thiophene rings (C7—N1—C6—C1 torsion angle: −70°) sterically hinders nucleophilic attacks.

-

Electronic Effects : Electron-withdrawing fluorine on the phenyl group deactivates the piperazine ring, slowing SN2 reactions .

Mechanistic Insights from Computational Studies

-

DFT Calculations : The amide C=O bond (1.23 Å) exhibits partial double-bond character, reducing rotational freedom and stabilizing transition states during hydrolysis .

-

MD Simulations : Hydrophobic interactions dominate receptor binding, with minimal H-bonding contributions from the thiophene ring .

Reaction Optimization Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

Table 1: Substituent Variations on the Piperazine Ring

Key Observations :

Role of Heterocyclic Rings (Thiophene vs. Furan)

Table 2: Thiophene and Furan Carboxamide Comparisons

Key Observations :

- Thiophene rings exhibit larger dihedral angles with adjacent aromatic systems compared to furan, influencing molecular packing and receptor interactions .

- The coexistence of thiophene and furan in the target compound may confer unique electronic properties, balancing lipophilicity and hydrogen-bonding capacity.

Pharmacological Profiles:

- Piperazine derivatives (e.g., phenothiazine carboxamides in ) often target dopamine or serotonin receptors, suggesting CNS activity. The 2-fluorophenyl group in the target compound could modulate selectivity for specific GPCR subtypes.

- Thiophene carboxamides (e.g., in ) are explored for antibacterial activity, though the target compound’s furan substitution may redirect its biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.